molecular formula C14H19N3O3 B256741 4-(3,4-Dipropoxyphenyl)-1,2,5-oxadiazol-3-amine

4-(3,4-Dipropoxyphenyl)-1,2,5-oxadiazol-3-amine

Cat. No. B256741
M. Wt: 277.32 g/mol
InChI Key: USVHLZUYKVRIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dipropoxyphenyl)-1,2,5-oxadiazol-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound has been synthesized using different methods and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 4-(3,4-Dipropoxyphenyl)-1,2,5-oxadiazol-3-amine is not yet fully understood. However, it is believed that the compound exerts its biological effects by inhibiting certain enzymes and signaling pathways in cells.
Biochemical and physiological effects:
The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been shown to have antitumor effects by inducing cell death in cancer cells. Additionally, the compound has been found to exhibit antibacterial effects against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3,4-Dipropoxyphenyl)-1,2,5-oxadiazol-3-amine in lab experiments is its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. However, one of the limitations is the low yield of the compound, which can make it difficult to obtain sufficient quantities for experiments.

Future Directions

There are several future directions for research on 4-(3,4-Dipropoxyphenyl)-1,2,5-oxadiazol-3-amine. One of the directions is to investigate its potential applications as a fluorescent probe for imaging applications. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 4-(3,4-Dipropoxyphenyl)-1,2,5-oxadiazol-3-amine can be achieved by using different methods such as the reaction of 3,4-Dipropoxybenzohydrazide with phosphorus oxychloride and triethylamine, or by the reaction of 3,4-Dipropoxybenzohydrazide with thionyl chloride and triethylamine. The yield of the compound varies depending on the method used.

Scientific Research Applications

The compound 4-(3,4-Dipropoxyphenyl)-1,2,5-oxadiazol-3-amine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antitumor, and antibacterial activities. The compound has also been investigated for its potential use as a fluorescent probe for imaging applications.

properties

Product Name

4-(3,4-Dipropoxyphenyl)-1,2,5-oxadiazol-3-amine

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C14H19N3O3/c1-3-7-18-11-6-5-10(9-12(11)19-8-4-2)13-14(15)17-20-16-13/h5-6,9H,3-4,7-8H2,1-2H3,(H2,15,17)

InChI Key

USVHLZUYKVRIBP-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2N)OCCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2N)OCCC

Origin of Product

United States

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